![molecular formula C14H14N2O4 B1622938 ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 72568-56-0](/img/structure/B1622938.png)
ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate
Overview
Description
“Ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate” is a compound that belongs to the class of pyrans . Pyrans are structural fragments of various natural products that often exhibit antitumor activity and include flavonoids, coumarins, pyranocoumarins, cyanogenic glucosides, iridoids, and antioxidants .
Synthesis Analysis
This compound can be synthesized from methyl-2,4-dioxobutanoates and arylidenemalononitriles . The reaction is carried out in i-PrOH with gentle heating in the presence of catalytic amounts of morpholine .
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O3 . The two H atoms of the NH2 group are engaged in hydrogen bonding with the N atom of the cyano group and with one O atom of the ethoxy-carbonyl group .
Chemical Reactions Analysis
The compound is part of a class of compounds known as 4H-pyrans, which are known to possess antimicrobial, antiviral, analgesic, and antitumor activity .
Scientific Research Applications
Theoretical Characterization and Supra-molecular Assemblies
In a study by Chowhan et al. (2020), a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, was conducted using DFT calculations. The research highlighted the formation of interesting supra-molecular assemblies in these compounds, focusing on their unique interactions, such as H-bonds and π–stacking interactions, due to their special substitution patterns (Chowhan, Gupta, Sharma, & Frontera, 2020).
Synthesis and Structural Analysis
A study by Hai et al. (2017) synthesized some ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates using a three-component reaction. This research examined the role of different catalysts and confirmed the structures of the compounds using modern spectroscopic methods (Hai, Thanh, Thi Le, Thuy, & Tung, 2017).
Reaction with Nucleophilic Reagents
Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives, demonstrating the versatile reactions of these compounds with nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).
Ultrasound-Assisted Synthesis
Kumbhani et al. (2022) reported the ultrasound-assisted synthesis of a new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. Their research highlighted the advantages of this method, such as simplicity, reduced reaction time, and good yields (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
Catalytic Synthesis and Antioxidant Activity
El-bayouki et al. (2014) focused on the efficient catalytic synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates. This study also assessed the antioxidant activities of the synthesized compounds, showcasing their potential biological relevance (El-bayouki, Basyouni, Khatab, El-Basyoni, Hamed, & Mostafa, 2014).
Solvent-Free Synthesis
Smits et al. (2013) demonstrated the environmentally friendly synthesis of 6-amino-5-cyano-4-aryl-4H-pyran derivatives, including the compound , under solvent-free conditions. This study provides insights into green chemistry approaches in synthesizing these derivatives (Smits, Belyakov, Plotniece, & Duburs, 2013).
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(furan-2-yl)-2-methyl-4H-pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-18-14(17)11-8(2)20-13(16)9(7-15)12(11)10-5-4-6-19-10/h4-6,12H,3,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZBQSHSGQIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CO2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389615 | |
Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72568-56-0 | |
Record name | ethyl 6-amino-5-cyano-4-(2-furyl)-2-methyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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